2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methanesulfonylethyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the methanesulfonylethyl and carboxylic acid groups. One common method involves the reaction of a suitable pyrimidine precursor with methanesulfonyl chloride under basic conditions to introduce the methanesulfonylethyl group. The carboxylic acid group can be introduced through oxidation reactions or by using carboxyl-containing starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the methanesulfonylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Major products formed from these reactions include sulfone derivatives from oxidation, reduced pyrimidine derivatives from reduction, and various substituted pyrimidine derivatives from nucleophilic substitution .
Scientific Research Applications
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonylethyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-(1-Methanesulfonylethyl)pyrimidine-5-carboxylic acid
- 2-(1-Methanesulfonylethyl)pyrimidine-6-carboxylic acid
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
Uniqueness
2-(1-Methanesulfonylethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the methanesulfonylethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H10N2O4S |
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Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-(1-methylsulfonylethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4S/c1-5(15(2,13)14)7-9-4-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12) |
InChI Key |
GHUIBGGGUOMKET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=N1)C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
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